Perivine
Overview
Description
It is a complex molecule that has shown potential in various therapeutic applications, particularly in the treatment of Alzheimer’s disease due to its ability to stabilize the retinoblastoma-associated proteins (RbAp48) complex . Additionally, Perivin exhibits hypotensive and muscle relaxant activities .
Mechanism of Action
Target of Action
Perivine is a monoterpenoid indole alkaloid . It primarily targets the protein synthesis machinery in cancer cells and the RNA polymerase of the HIV virus . By inhibiting protein synthesis, it exerts cytotoxic effects on cancer cells . In the case of HIV, it prevents the transcription of viral DNA into messenger RNA (mRNA), thereby inhibiting the replication of the virus .
Mode of Action
This compound interacts with its targets by binding to them, which leads to the inhibition of their normal functions . In cancer cells, this results in the disruption of protein synthesis, which is crucial for cell growth and proliferation . In the context of HIV, the binding of this compound to the virus’s RNA polymerase prevents the transcription of viral DNA into mRNA, thereby inhibiting the replication of the virus .
Pharmacokinetics
These properties would significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of protein synthesis in cancer cells, leading to cell death, and the inhibition of HIV replication . These effects could potentially lead to the reduction of tumor size in the case of cancer, and a decrease in viral load in the case of HIV.
Biochemical Analysis
Biochemical Properties
Perivine plays a pivotal role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. Notably, this compound is known to interact with acetyl coenzyme A-dependent O-acetyltransferases, such as minovincinine-19-O-acetyltransferase and deacetylvindoline-4-O-acetyltransferase . These interactions are essential for the biosynthesis of other indole alkaloids, where this compound acts as a substrate or modulator, affecting the catalytic efficiency of these enzymes.
Cellular Effects
This compound exerts significant effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in the biosynthesis of other alkaloids in Catharanthus roseus . Additionally, it impacts cellular metabolism by altering the flux through metabolic pathways, thereby affecting the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, this compound binds to specific sites on acetyltransferases, modulating their activity and thereby influencing the biosynthesis of other alkaloids . This binding can result in either the inhibition or activation of these enzymes, depending on the context and concentration of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects without significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of indole alkaloids. It interacts with enzymes such as strictosidine synthase and tryptophan decarboxylase, which are crucial for the formation of intermediate compounds in these pathways . This compound’s involvement in these pathways can affect the levels of various metabolites, influencing the overall metabolic flux within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perivin involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of the core structure through a series of cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of Perivin requires scaling up the laboratory synthesis methods. This involves optimizing the reaction conditions to achieve higher yields and purity. Techniques such as chemical vapor deposition and thermal vapor deposition are often employed in the large-scale production of complex organic compounds like Perivin .
Chemical Reactions Analysis
Types of Reactions
Perivin undergoes various chemical reactions, including:
Oxidation: Perivin can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert Perivin into its reduced forms, potentially affecting its therapeutic properties.
Substitution: Perivin can undergo substitution reactions where one functional group is replaced by another, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and alkylating agents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Perivin may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
Perivin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential effects on cellular processes and protein interactions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Perivin can be compared with other similar compounds such as vobasine, coronaridine, and dichomine . These compounds share some structural similarities and exhibit similar biological activities, such as hypotensive and muscle relaxant effects. Perivin’s unique ability to stabilize the RbAp48 complex sets it apart from these other compounds, highlighting its potential therapeutic application in Alzheimer’s disease .
List of Similar Compounds
- Vobasine
- Coronaridine
- Dichomine
Perivin’s distinct properties and potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
methyl (1S,14R,15E,18S)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-11-10-21-16-8-14-12-6-4-5-7-15(12)22-19(14)17(23)9-13(11)18(16)20(24)25-2/h3-7,13,16,18,21-22H,8-10H2,1-2H3/b11-3-/t13-,16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTORRNHKYVXSU-XXMLWKDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CNC2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN[C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043270 | |
Record name | Perivine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2673-40-7 | |
Record name | Perivine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2673-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perivine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002673407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perivine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERIVINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G388O8884F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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